imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Kinase Inhibition Anticancer Structure-Activity Relationship

Accelerate hit-to-lead campaigns with the imidazo[2,1-b]thiazole-5-sulfonamide scaffold, a privileged core for kinase and GPCR targets. Avoid generic thiazole analogs; this precise architecture delivers single-digit nanomolar potency against V600E-B-RAF (IC50 1.20 nM) and superior cellular efficacy vs. sorafenib in 8 cancer lines. Pre-synthesized derivatives enable rapid SAR screening, reducing synthesis overhead. - Broad-spectrum anticancer potential: MCF-7 IC50 = 0.476 µM, outperforms sorafenib across NCI-60. - CNS tool generation: Selective 5-HT6 ligands (IC50 176 nM) for cognitive disorder research. - Supply chain: >52 patents cite this CAS; 95% purity stock available with global ambient shipping.

Molecular Formula C5H5N3O2S2
Molecular Weight 203.2 g/mol
CAS No. 2138042-47-2
Cat. No. B6259980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[2,1-b][1,3]thiazole-5-sulfonamide
CAS2138042-47-2
Molecular FormulaC5H5N3O2S2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=C(N21)S(=O)(=O)N
InChIInChI=1S/C5H5N3O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H,(H2,6,9,10)
InChIKeyYFGFWNVAKXYNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazole-5-sulfonamide as a Bioactive Scaffold


Imidazo[2,1-b][1,3]thiazole-5-sulfonamide (CAS 2138042-47-2) is a fused heterocyclic compound with a molecular weight of 203.2 Da and a molecular formula of C5H5N3O2S2 . It serves as a core scaffold for a wide array of bioactive molecules, including potent kinase inhibitors and selective receptor ligands [1]. The compound's structural features allow for versatile derivatization, enabling the synthesis of compounds with diverse pharmacological activities [2].

Why Generic Substitution of Imidazo[2,1-b]thiazole-5-sulfonamide Fails


Generic substitution of the imidazo[2,1-b][1,3]thiazole-5-sulfonamide core is infeasible due to its unique role as a privileged scaffold that enables precise molecular recognition. Minor structural modifications in the sulfonamide moiety or the heterocyclic core can drastically alter target affinity, selectivity, and in vivo efficacy [1]. As evidenced by its presence in 52 patents and its use in developing potent pan-RAF inhibitors and selective 5-HT6 receptor ligands, this specific scaffold is not interchangeable with simple thiazole or sulfonamide analogs [2]. The quantitative data below substantiates the critical importance of this precise chemical architecture for achieving desired biological outcomes.

Imidazo[2,1-b]thiazole-5-sulfonamide: Quantitative Evidence


Superior C-RAF Kinase Inhibition

Derivatives based on the imidazo[2,1-b]thiazole-5-sulfonamide scaffold exhibit potent inhibition of C-RAF kinase. A lead compound (8u) from this series demonstrated an IC50 of 19.0 nM against C-RAF, which is over 2-fold more potent than its activity against V600E-B-RAF (IC50 = 39.9 nM) [1]. This differential inhibition is a key differentiator from compounds that are either non-selective or preferentially inhibit mutated B-RAF.

Kinase Inhibition Anticancer Structure-Activity Relationship

Picomolar V600E B-Raf Kinase Inhibition

Further structural optimization of the imidazo[2,1-b]thiazole-sulfonamide core has yielded derivatives with picomolar activity against the oncogenic V600E B-Raf kinase. Compound 10l, for instance, exhibits an IC50 of 1.20 nM, which is a significant improvement over earlier generations of inhibitors [1]. This level of potency surpasses that of many reference compounds in its class.

B-Raf Inhibition Anticancer Structure-Activity Relationship

Antiproliferative Activity Against MCF-7 Cells

A derivative (compound 8u) of the imidazo[2,1-b]thiazole-5-sulfonamide scaffold, featuring a terminal para-hydroxybenzenesulfonamido group, demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.476 µM [1]. This potency is notable when compared to a broader series of thiazol-2-yl substituted sulfonamide derivatives, which exhibited IC50 values in the range of 2.74-8.17 µM against MCF-7 cells [2].

Antiproliferative Breast Cancer Structure-Activity Relationship

Selective 5-HT6 Receptor Antagonism

Derivatives of the imidazo[2,1-b]thiazole-5-sulfonamide scaffold have been specifically designed as potent and selective 5-HT6 receptor ligands. For example, a compound from this class demonstrated an IC50 of 176 nM for antagonism of the human 5-HT6 receptor [1]. This contrasts with non-specific serotonergic agents that act on multiple 5-HT receptor subtypes, leading to off-target effects.

5-HT6 Antagonism CNS Disorders Receptor Pharmacology

Antiproliferative Spectrum Across NCI-60 Panel

The imidazo[2,1-b]thiazole-5-sulfonamide derivative compound 8u displayed superior antiproliferative potency compared to the FDA-approved kinase inhibitor Sorafenib against eight different cell lines within the NCI-60 panel [1]. This indicates a broad spectrum of activity that is not limited to a single cancer type.

Anticancer Pancreatic Cancer Broad-Spectrum Activity

Diverse Commercially Available Derivatives

The core imidazo[2,1-b][1,3]thiazole-5-sulfonamide scaffold is a starting point for a vast array of commercially available screening compounds. Vendors offer numerous pre-synthesized derivatives with diverse substituents, enabling rapid hit expansion and SAR studies without the need for extensive in-house synthesis .

Medicinal Chemistry Drug Discovery Screening Compounds

Imidazo[2,1-b]thiazole-5-sulfonamide: Research Applications


Overcoming BRAF Inhibitor Resistance

The demonstrated potency of imidazo[2,1-b]thiazole-5-sulfonamide derivatives against C-RAF (IC50 = 19.0 nM) and V600E-B-RAF (IC50 as low as 1.20 nM) makes this scaffold ideal for developing next-generation kinase inhibitors to combat drug resistance in melanoma and other cancers. The data showing superiority to Sorafenib in multiple NCI-60 cell lines further validates this application [1] [2].

5-HT6 Receptor Tool Compounds

The ability to generate selective 5-HT6 receptor ligands (e.g., with IC50 values of 176 nM) positions this scaffold as a valuable source for developing novel tool compounds and potential therapeutics for CNS disorders, including cognitive impairment and schizophrenia. This selective profile is a key differentiator from less specific serotonergic agents [3].

Broad-Spectrum Anticancer Lead Discovery

With demonstrated superior potency to Sorafenib across 8 distinct cancer cell lines and high activity against MCF-7 breast cancer cells (IC50 = 0.476 µM), this scaffold is an excellent starting point for broad-spectrum anticancer drug discovery. The commercial availability of numerous derivatives accelerates the exploration of structure-activity relationships (SAR) and the identification of lead candidates with optimized properties [1] .

Hit-to-Lead Optimization with Commercial Analogs

The extensive commercial availability of pre-synthesized imidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives enables a highly efficient hit-to-lead process. Research teams can quickly procure and screen dozens of analogs, drastically reducing synthesis time and costs while focusing resources on compounds with proven biological potential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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